molecular formula C15H20N2O3 B100711 m-Crotonamidophenyl tert-butylcarbamate CAS No. 17838-05-0

m-Crotonamidophenyl tert-butylcarbamate

Cat. No.: B100711
CAS No.: 17838-05-0
M. Wt: 276.33 g/mol
InChI Key: PEEKCTXVTSQPFG-FNORWQNLSA-N
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Description

m-Crotonamidophenyl tert-butylcarbamate is a synthetic carbamate derivative characterized by a tert-butylcarbamate group linked to a meta-substituted crotonamidophenyl moiety. Its structure combines the steric bulk of the tert-butyl group with the unsaturated crotonamide side chain, which may influence its chemical reactivity, stability, and biological interactions.

Properties

CAS No.

17838-05-0

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate

InChI

InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+

InChI Key

PEEKCTXVTSQPFG-FNORWQNLSA-N

SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Canonical SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C

Other CAS No.

17838-05-0

Synonyms

N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between m-Crotonamidophenyl tert-butylcarbamate and related tert-butylcarbamate derivatives:

Compound Structure Key Applications Notable Properties
This compound Meta-substituted phenyl with crotonamide and tert-butylcarbamate groups Hypothesized use in enzyme assays or as a synthetic intermediate (inferred) Enhanced steric hindrance; potential for π-π interactions due to aromatic ring
Compound 3 (from ) Tert-butylcarbamate with unspecified substituents Internal standard for MPS I assay in newborn screening Optimized for stability in tandem mass spectrometry (MS/MS) workflows
Compound 5 (from ) Tert-butylcarbamate linked to a smaller alkyl chain Internal standard for GLA (galactocerebrosidase) assay Lower molecular weight; faster dissociation kinetics in MS/MS
Compound 94 (from ) Product of MPS II assay; tert-butylcarbamate with enzyme-specific modifications Diagnostic marker for mucopolysaccharidosis II (Hunter syndrome) Designed for selective enzymatic cleavage and MS/MS detection
tert-Butylcarbamate (from ) Free tert-butylcarbamate reagent Nucleophile in Pd-catalyzed coupling reactions (e.g., synthesis of heterocycles) High reactivity in cross-coupling; minimal steric bulk compared to aryl derivatives

Key Findings:

Steric and Electronic Effects :

  • The crotonamidophenyl group in this compound introduces both steric hindrance and electronic conjugation, which may reduce its reactivity in nucleophilic substitutions compared to simpler analogs like Compound 5 .
  • In contrast, free tert-butylcarbamate () lacks aromatic substituents, enabling broader participation in transition metal-catalyzed reactions .

Mass Spectrometry Performance: Compounds 3 and 5 are optimized for MS/MS assays due to predictable fragmentation patterns (e.g., loss of isobutylene or CO2).

Enzymatic Interactions: Compound 94, designed for MPS II assays, undergoes enzyme-specific cleavage. The crotonamide group in this compound might resist such cleavage due to its α,β-unsaturated carbonyl structure, limiting its utility in analogous diagnostic workflows .

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